Jak3-IN-7's Potency (IC50 < 0.01 μM) Differentiates it from Pan-JAK Inhibitors for JAK3-Specific Assays
The primary differentiator for Jak3-IN-7 is its reported selectivity for JAK3, a characteristic not shared by pan-JAK inhibitors like tofacitinib. While Jak3-IN-7 demonstrates an IC50 < 0.01 μM against JAK3 , tofacitinib inhibits multiple JAK isoforms with similar potency (IC50 values: JAK3 = 1 nM, JAK1 = 3.2 nM, JAK2 = 4.1 nM) [1]. This difference in selectivity profile is critical for experimental design.
| Evidence Dimension | JAK3 Inhibitory Potency & Isoform Selectivity Profile |
|---|---|
| Target Compound Data | IC50 < 0.01 μM |
| Comparator Or Baseline | Tofacitinib (Pan-JAK inhibitor): IC50 (JAK3) = 1 nM; also potently inhibits JAK1 (IC50 = 3.2 nM) and JAK2 (IC50 = 4.1 nM) |
| Quantified Difference | Qualitative difference in selectivity; Jak3-IN-7 is reported as selective, while tofacitinib is a non-selective pan-JAK inhibitor. |
| Conditions | In vitro enzymatic assays. Data for Jak3-IN-7 is from patent WO2011013785A1; data for tofacitinib is from published literature. |
Why This Matters
This distinction is fundamental for procurement: for studies requiring specific interrogation of JAK3 signaling without confounding JAK1 or JAK2 inhibition, Jak3-IN-7 is a more appropriate chemical tool than a pan-JAK inhibitor like tofacitinib.
- [1] Meyer, D. M., et al. Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. Journal of Inflammation, 2010, 7: 41. View Source
